Vitamin E is naturally found in various foods, including:
Vitamin E compounds can be classified as:
Vitamin E's molecular structure varies slightly among its different forms but generally consists of a chromanol ring with a long hydrophobic tail. The structure of alpha-tocopherol can be represented as follows:
Vitamin E undergoes various chemical reactions, primarily related to its antioxidant properties. It reacts with free radicals to neutralize them, preventing oxidative damage to cells.
The mechanism of action of Vitamin E primarily revolves around its role as an antioxidant. By scavenging free radicals, it protects cell membranes from oxidative stress.
Vitamin E has several applications in both scientific research and practical health contexts:
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